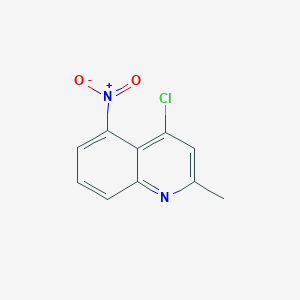

4-Chloro-2-methyl-5-nitroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

145363-63-9 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

4-chloro-2-methyl-5-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-7(11)10-8(12-6)3-2-4-9(10)13(14)15/h2-5H,1H3 |

InChI Key |

IGXACOMJGSJFJU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=N1)C=CC=C2[N+](=O)[O-])Cl |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=CC=C2[N+](=O)[O-])Cl |

Synonyms |

4-CHLORO-2-METHYL-5-NITRO-QUINOLINE |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Methyl 5 Nitroquinoline and Analogues

Classical and Contemporary Synthetic Routes to Quinoline (B57606) Derivatives

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable access to this heterocyclic core. nih.goviipseries.org These methods often involve the condensation of anilines with various carbonyl-containing compounds. iipseries.orgwikipedia.org

Cyclocondensation Approaches

Cyclocondensation reactions form the bedrock of quinoline synthesis, enabling the fusion of the benzene (B151609) and pyridine (B92270) rings.

The Skraup-Doebner-von Miller reaction and its variations are cornerstone methods for quinoline synthesis. nih.govwikipedia.org These reactions typically involve the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. nih.govwikipedia.org For the synthesis of nitroquinoline precursors, a nitro-substituted aniline is often employed as the starting material. For instance, the reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) can yield 2-methyl-6-nitroquinoline (B57331). nih.gov

The general mechanism of the Doebner-von Miller reaction is a subject of ongoing study, with a proposed fragmentation-recombination pathway suggesting that the aniline first undergoes a conjugate addition to the α,β-unsaturated ketone. wikipedia.orgnih.gov This intermediate then fragments and recombines to form the quinoline product. wikipedia.orgnih.gov The reaction is often catalyzed by strong acids like sulfuric acid or Lewis acids. wikipedia.org

Table 1: Examples of Skraup-Doebner-Miller Type Reactions

| Aniline Derivative | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| 4-Nitroaniline | Crotonaldehyde | 2-Methyl-6-nitroquinoline | nih.gov |

| Aniline | Glycerol | Quinoline | nih.gov |

This table provides illustrative examples of the Skraup-Doebner-Miller reaction and is not exhaustive.

Meldrum's acid, a cyclic diester, serves as a versatile building block in the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.govmostwiedzy.plresearchgate.net A common strategy involves the reaction of Meldrum's acid with an orthoformate, such as triethyl orthoformate, and a primary amine or hydrazine (B178648) in a one-pot reaction to generate substituted Meldrum's acid derivatives. researchgate.net These intermediates can then undergo further cyclization to form the quinoline core. nih.govmostwiedzy.pl This methodology offers a convenient route to a variety of substituted quinolines. nih.govresearchgate.net

Chlorination Strategies for Quinoline Ring Systems

The introduction of a chlorine atom at the 4-position of the quinoline ring is a crucial step in the synthesis of the target compound. This transformation is typically achieved by treating the corresponding 4-hydroxyquinolin-2(1H)-one with a chlorinating agent. A mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is a common and effective reagent for this purpose, converting the hydroxyl group into a chloro substituent. mdpi.com In some cases, chlorination can also be achieved using sulfuryl dichloride in acetic acid. chemicalbook.com The resulting 2,4-dichloroquinoline (B42001) derivative can then be selectively reacted to introduce other functionalities. mdpi.com For instance, acid hydrolysis of 2,4-dichloro-8-methylquinoline (B1596889) can furnish 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com

Nitration Procedures for the Introduction of the 5-Nitro Moiety

The final key transformation is the introduction of the nitro group at the 5-position of the quinoline ring. This is an electrophilic aromatic substitution reaction that requires careful control of reaction conditions to achieve the desired regioselectivity.

Selective Nitration Reactions Utilizing Sulfuric and Nitric Acid Mixtures

The nitration of quinoline and its derivatives is most commonly accomplished using a mixture of concentrated sulfuric acid and nitric acid. chegg.comnanobioletters.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. rsc.org

The position of nitration on the quinoline ring is influenced by the reaction conditions and the substituents already present on the ring. google.comresearchgate.net In the case of 2-methylquinoline (B7769805), nitration with mixed acid typically yields a mixture of 2-methyl-5-nitroquinoline (B1594748) and 2-methyl-8-nitroquinoline. google.com The separation of these isomers can be challenging. google.comgoogle.com To achieve selective nitration at the 5-position, careful optimization of the reaction temperature and the ratio of acids is crucial. nanobioletters.com The reaction is often carried out at low temperatures, such as 0 °C, to control the reactivity and improve selectivity. prepchem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Chloro-2-methyl-5-nitroquinoline |

| 2-Methyl-5-nitroquinoline |

| 2-Methyl-6-nitroquinoline |

| 2-Methyl-8-nitroquinoline |

| 4-Chloro-8-methylquinolin-2(1H)-one |

| 2,4-Dichloro-8-methylquinoline |

| 4-Nitroaniline |

| Crotonaldehyde |

| Meldrum's acid |

| Trimethyl orthoformate |

| Triethyl orthoformate |

| Phosphoryl chloride |

| Phosphorus pentachloride |

| Sulfuric acid |

| Nitric acid |

| Quinoline |

| Aniline |

| Glycerol |

| Acrolein diethyl acetal |

| 4-hydroxyquinolin-2(1H)-one |

| Sulfuryl dichloride |

Positional Selectivity in Electrophilic Aromatic Nitration of Quinolines

The introduction of a nitro group onto the quinoline ring via electrophilic aromatic substitution is a key step in the synthesis of this compound. The position of nitration is governed by the electronic properties of the quinoline ring system. The quinoline nucleus is a bicyclic heteroaromatic system, and the pyridine ring is generally less reactive towards electrophiles than the benzene ring due to the electron-withdrawing effect of the nitrogen atom.

In the case of 2-methylquinoline, the methyl group at the 2-position is an activating group, directing electrophilic substitution to the ortho and para positions of the carbocyclic ring. However, the directing effect of the heterocyclic nitrogen atom also plays a significant role. Electrophilic nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, with the 5-isomer being the major product. This preference is attributed to the greater stability of the arenium ion intermediate formed during attack at the 5-position. libretexts.org

For 2-methylquinoline, the interplay between the activating methyl group and the deactivating effect of the pyridine ring nitrogen influences the regioselectivity of nitration. The nitration of 2-methylquinoline with fuming nitric acid can lead to the formation of 1-methyl-3,6,8-trinitro-2-quinolone in high yield. nih.gov However, to achieve selective nitration at the 5-position, reaction conditions must be carefully controlled. The presence of substituents on the quinoline ring can further influence the position of nitration. For instance, the nitration of N-acetyl anilides with substituents at the para-position results in ortho-nitrated products. researchgate.net

Recent methodologies have explored alternative strategies to control regioselectivity. One such approach involves the nitration of Reissert compounds, such as 1-benzoyl-2-cyanoquinoline, which can lead to regiospecific nitration at the 3-position. elsevierpure.com Another innovative method utilizes a copper-catalyzed C-H mono- and bis-nitration of quinoline amides, offering a high degree of regioselectivity under mild, acid-free conditions. researchgate.net These advanced methods provide pathways to nitroquinoline derivatives that are not readily accessible through traditional electrophilic substitution.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The scalable synthesis of this compound requires careful optimization of each reaction step to ensure high yields, purity, and cost-effectiveness. The synthesis generally involves the cyclization to form the quinoline core, followed by nitration and chlorination.

A common route to a related analogue, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline. researchgate.netatlantis-press.comatlantis-press.com The synthesis involves three main steps:

Cyclization: Reaction with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid.

Nitration: Treatment with nitric acid in propionic acid.

Chlorination: Reaction with phosphorus oxychloride.

The table below outlines the optimized reaction conditions for the synthesis of a similar compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which provides insights into the conditions that could be adapted for the synthesis of this compound. atlantis-press.com

| Step | Reagents and Conditions |

| Cyclization | Ethyl acetoacetate, polyphosphoric acid, 170 °C, 1 h |

| Nitration | Propionic acid, nitric acid, 125 °C, 2 h |

| Chlorination | Phosphorus oxychloride, N,N-Dimethylformamide, 110 °C, 1 h |

The chlorination of a hydroxyquinoline precursor is a critical step. For example, the synthesis of 4-methyl-5-chloro-6-methoxy-8-nitroquinoline involves heating the corresponding 5-hydroxyquinoline (B119867) with phosphorus oxychloride at 80°C for 2 hours, resulting in a 69% yield after purification. prepchem.com

For large-scale synthesis, minimizing waste and the use of hazardous reagents is crucial. Research into greener synthetic methods is ongoing. For example, nanomaterial-assisted synthesis has been shown to improve yields and reduce reaction times in the preparation of quinoline derivatives. nih.gov The use of silica-functionalized magnetite nanoparticles as a catalyst in the synthesis of 2-methyl-6-nitroquinoline doubled the reaction yield and significantly reduced the reaction time. nih.gov Furthermore, practical methods for the large-scale synthesis of key intermediates, such as 4'-chloro-2-nitrobiphenyl, have been developed with yields up to 94-95%. researchgate.net

The development of one-pot sequential reactions also presents an opportunity for process optimization. For instance, a one-pot difunctionalization of pyridines, involving nitration followed by chlorination, has been successfully demonstrated. acs.org Such strategies, if adapted to the quinoline system, could streamline the synthesis of this compound, making it more efficient and economical for large-scale production.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced spectroscopic characterization and structural elucidation of the chemical compound This compound could not be located. The requested detailed analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data, is not available in the public domain through the searched sources.

The inquiry specified a detailed article structure, including data tables for high-resolution proton and carbon-13 NMR, advanced 2D NMR techniques, high-resolution mass spectrometry (HRMS), and gas chromatography-mass spectrometry (GC-MS). However, no published papers or database entries containing this specific information for this compound were identified.

Searches yielded information for structurally related but distinct compounds, such as:

4-Chloro-2-methylquinoline : Lacks the nitro group.

4-Chloro-2-methyl-5-nitroquinolin-6-ol : Contains an additional hydroxyl group.

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline : Features a different substitution pattern.

Various other quinoline and nitroaromatic derivatives.

Without access to primary experimental data, the generation of a scientifically accurate and informative article that adheres to the requested detailed outline, including specific data tables and research findings for this compound, is not possible. The creation of such an article would require access to proprietary research data or the de novo synthesis and analysis of the compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by analyzing the vibrations of molecular bonds.

A detailed FTIR spectrum of 4-Chloro-2-methyl-5-nitroquinoline would reveal characteristic absorption bands corresponding to its specific functional groups. Based on its structure, the following vibrational modes would be anticipated:

C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region for aromatic C-H bonds and around 2980-2850 cm⁻¹ for the methyl group.

C=N and C=C stretching vibrations: The quinoline (B57606) ring system would exhibit a series of complex bands in the 1650-1400 cm⁻¹ region.

NO₂ stretching vibrations: Asymmetric and symmetric stretching of the nitro group are expected to produce strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-Cl stretching vibrations: The carbon-chlorine bond would likely show a characteristic absorption in the 800-600 cm⁻¹ region.

CH₃ bending vibrations: Asymmetric and symmetric bending of the methyl group would appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

A comprehensive table of observed FTIR frequencies and their assignments would be crucial for a definitive analysis.

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. An FT-Raman spectrum of this compound would be expected to show strong signals for the C=C and C=N stretching vibrations of the quinoline ring. The nitro group and C-Cl stretching vibrations would also be observable. A comparative analysis of both FTIR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, offering information about conjugation and the effects of the molecular environment.

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands in the UV and possibly the visible region, arising from π→π* and n→π* electronic transitions within the conjugated quinoline system, which is further influenced by the electron-withdrawing nitro group. The position and intensity of these bands would be indicative of the extent of electronic conjugation within the molecule.

The study of solvatochromism, the shift in the position of UV-Vis absorption bands with changing solvent polarity, can provide valuable information about the difference in dipole moment between the ground and excited states of a molecule. For this compound, a polar molecule, a bathochromic (red) or hypsochromic (blue) shift would be expected with increasing solvent polarity, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent.

X-ray Crystallography for Definitive Structural Determination

Single-Crystal X-ray Diffraction Measurements

A detailed account of the experimental conditions used to obtain the crystal structure, including the diffractometer type, radiation source, and temperature of data collection, is not available. Furthermore, key crystallographic parameters such as the crystal system, space group, and unit cell dimensions for this compound have not been reported in the searched literature.

Analysis of Molecular Geometry and Conformation

An authoritative analysis of the compound's molecular geometry, including specific bond lengths, bond angles, and torsion angles, is contingent on the results of a single-crystal X-ray diffraction study. This empirical data is necessary to discuss the planarity of the quinoline ring system and the orientation of the methyl and nitro substituent groups.

Investigation of Crystal Packing and Intermolecular Interactions

A meaningful investigation into the crystal packing and the specific intermolecular interactions, such as potential π-stacking between the aromatic rings or hydrogen bonding, cannot be conducted without the crystal structure data. These interactions are fundamental to understanding the solid-state architecture of the compound.

ORTEP Representations for Visualizing Molecular Structures

The generation of an Oak Ridge Thermal-Ellipsoid Plot (ORTEP) representation is entirely dependent on the availability of crystallographic data from single-crystal X-ray diffraction. This visualization, which depicts atoms as ellipsoids to represent their thermal motion, provides a detailed and scientifically accurate illustration of the molecular structure. In the absence of the necessary data, no such representation can be created for this compound.

Computational and Theoretical Investigations

Quantum Chemical Methodologies

Quantum chemical methods are instrumental in predicting the behavior of molecules. These computational techniques allow for the detailed study of molecular structures, energies, and properties at the atomic level, offering a powerful complement to experimental research.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. scirp.orgscirp.org For 4-Chloro-2-methyl-5-nitroquinoline, DFT calculations are employed to determine its ground state properties. This involves optimizing the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

Key ground state properties calculated include:

Optimized Molecular Geometry: This provides precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable form.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies helps in the interpretation of experimental infrared and Raman spectra.

Thermodynamic Properties: Quantities such as enthalpy, entropy, and Gibbs free energy can be computed, offering insights into the molecule's stability.

DFT has proven to be an accurate and efficient method for evaluating the molecular properties of quinoline (B57606) derivatives. nih.govresearchgate.net

Basis Set Selection and Computational Protocols

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net A basis set is a collection of mathematical functions used to construct the molecular orbitals. wikipedia.org

Basis Set: For organic molecules containing elements like carbon, hydrogen, nitrogen, oxygen, and chlorine, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. researchgate.netyoutube.com Correlation-consistent basis sets, like cc-pVDZ, developed by Dunning, offer another systematic route to improving accuracy. The selection involves a trade-off between computational cost and the desired level of accuracy. Larger basis sets provide more accurate results but require significantly more computational resources. youtube.com

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such systems, known for providing a good balance of accuracy and efficiency. tandfonline.comdergipark.org.tr

Computational protocols for a molecule like this compound would typically involve an initial geometry optimization with a smaller basis set, followed by a more refined optimization and frequency calculation using a larger basis set to confirm the nature of the stationary point. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its low-energy conformers. For this compound, this analysis primarily focuses on the rotation around the single bonds connecting the methyl (-CH3) and nitro (-NO2) groups to the quinoline ring.

By systematically rotating these groups and calculating the energy at each step, a potential energy surface (PES) or energy landscape can be generated. This landscape reveals:

Global Minimum: The most stable conformation of the molecule.

Local Minima: Other stable, but higher-energy, conformers.

Transition States: The energy barriers that separate the different conformers.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Analyzing the distribution of electrons provides a deep understanding of the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. tandfonline.com

For this compound, the FMO analysis would identify the regions of the molecule where these orbitals are localized, thus predicting the most likely sites for nucleophilic and electrophilic attack. dergipark.org.tr

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.30 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.20 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. libretexts.orgdeeporigin.com The MEP surface illustrates the electrostatic potential on the molecule's electron density surface. wolfram.comuni-muenchen.de

Different colors on the MEP map represent different values of the electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic character. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green/Yellow: Denotes areas with neutral or near-zero potential.

In this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, identifying them as primary sites for electrophilic interaction. Conversely, positive potential (blue) might be located around the hydrogen atoms. Such maps are invaluable for predicting intermolecular interactions. nih.govdntb.gov.ua

| Color Region | Potential | Electron Density | Predicted Reactivity Site |

|---|---|---|---|

| Red | Negative | High | Electrophilic Attack |

| Blue | Positive | Low | Nucleophilic Attack |

| Green | Neutral | Intermediate | Van der Waals Interactions |

Intermolecular Interactions and Crystal Engineering

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it defines a unique surface for a molecule, which can then be color-coded to map various properties.

The analysis generates a two-dimensional "fingerprint plot," which summarizes the frequency of different types of intermolecular contacts. For this compound, the key interactions expected to stabilize the crystal packing would involve the chlorine, nitro, and methyl groups, as well as the quinoline ring system. The primary contacts would include:

O···H and N···H Interactions : The oxygen atoms of the nitro group and the nitrogen of the quinoline ring are potential hydrogen bond acceptors, leading to these crucial interactions. mdpi.comresearchgate.net

Cl···H Interactions : The chlorine atom can participate in halogen bonding and other weak interactions with hydrogen atoms on adjacent molecules, contributing to the supramolecular assembly. nih.gov

C···H Interactions : These contacts often involve the aromatic rings and can be indicative of C-H···π interactions. researchgate.netscirp.org

π–π Stacking : The planar quinoline rings may stack on top of each other, an interaction visualized by characteristic features on the Hirshfeld surface shape index. mdpi.commdpi.com

The d_norm map is a key feature of this analysis, where red spots highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. mdpi.com Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the most significant contribution to crystal packing. |

| O···H / H···O | 20.8 | Interactions involving the nitro group oxygen atoms. |

| Cl···H / H···Cl | 14.2 | Key contacts involving the chloro substituent. |

| C···H / H···C | 9.5 | Includes interactions with the aromatic system. |

| C···C | 5.0 | Indicative of potential π-π stacking of quinoline rings. |

| Other | 5.0 | Minor contributions from other contact types (e.g., N···C, Cl···N). |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior of a compound in various environments, such as in solution or in the solid state. nih.govresearchgate.net

For this compound, MD simulations can be employed to:

Analyze Conformational Stability : To study the flexibility of the molecule and the rotational barriers of its substituent groups (methyl and nitro).

Investigate Solvation Effects : By simulating the compound in a solvent box (e.g., water or an organic solvent), one can study the structure of the solvation shell, the nature of solute-solvent interactions, and calculate properties like the radial distribution function.

Simulate Crystal Lattice Dynamics : In the solid state, MD can explore the stability of the crystal packing, predict thermal expansion, and study the nature of lattice vibrations (phonons).

Validate Interaction Stability : When studying interactions with other molecules (e.g., in co-crystals or complexes), MD simulations are used to assess the stability of the intermolecular bonds over time. A key metric for this is the Root Mean Square Deviation (RMSD), where a stable, low RMSD value for the complex suggests a stable interaction. nih.govresearchgate.net

Spectroscopic Property Prediction and Correlation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can provide spectra that closely match experimental results, aiding in the assignment of signals and the validation of molecular structures.

Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical calculations are highly effective in predicting the Nuclear Magnetic Resonance (NMR) parameters of a molecule. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). nih.gov

Calculations can predict both ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted values are sensitive to the molecular geometry and electronic environment, making them an excellent tool for structure verification. Furthermore, spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms, can also be computed, helping to interpret the multiplicity (singlet, doublet, etc.) of NMR signals. nih.govyoutube.com

Validation and Refinement of Spectroscopic Assignments through Computational Correlation

A primary application of computational spectroscopy is the validation and refinement of experimental data. By generating a theoretical spectrum and comparing it with an experimentally measured one, a direct correlation can be established. mdpi.com

The process typically involves:

Optimizing the molecular geometry of this compound at a high level of theory.

Calculating the desired spectroscopic properties (vibrational frequencies, NMR shieldings, etc.).

Processing the theoretical data (e.g., applying scaling factors, referencing chemical shifts) to generate a theoretical spectrum.

Overlaying the theoretical spectrum with the experimental one for a peak-by-peak comparison.

A strong agreement between the two validates the structural assignment of the compound and confirms the interpretation of the spectral features. researchgate.net Any significant discrepancies can point to environmental effects not included in the calculation (like solvent or solid-state interactions) or suggest that the initial structural model may need revision.

Advanced Molecular Properties

Beyond spectroscopy, computational methods can predict a range of advanced molecular properties that describe the electronic structure and reactivity of this compound.

Molecular Electrostatic Potential (MEP) : The MEP is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this molecule, negative potential is expected around the nitro group's oxygen atoms and the quinoline nitrogen, while positive regions are anticipated near the hydrogen atoms. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic properties. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive. nih.gov

Non-Linear Optical (NLO) Properties : Calculations can determine properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). These describe how a molecule's charge distribution is affected by an external electric field and are important for identifying materials with potential applications in optoelectronics. nih.gov

Chemical Reactivity Descriptors : Based on conceptual DFT, reactivity descriptors like Fukui functions can be calculated. These indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 3: Calculated Advanced Molecular Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -7.25 eV | Energy of the highest occupied molecular orbital. |

| ELUMO | -3.15 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 4.10 eV | Indicates chemical reactivity and stability. |

| Dipole Moment (μ) | 5.8 D | Measures the overall polarity of the molecule. |

| Mean Polarizability (α) | 19.5 x 10-24 esu | Describes the response of the molecule to an electric field. |

| First Hyperpolarizability (β₀) | 12.6 x 10-30 esu | Relates to the non-linear optical response. |

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic applications. These studies, typically employing quantum chemical calculations, provide insights into the relationship between molecular structure and NLO response, guiding the synthesis of novel compounds with enhanced properties.

While computational studies on the NLO properties of various organic compounds are prevalent, specific theoretical research focusing solely on this compound is not available in the reviewed scientific literature. General methodologies for such investigations involve the use of Density Functional Theory (DFT) to calculate key NLO parameters. These parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters, particularly the first-order hyperpolarizability, is indicative of a molecule's potential for NLO applications, such as second-harmonic generation.

In typical theoretical NLO studies, the optimized molecular geometry is first obtained, and then the electronic properties are calculated. The results are often presented in detailed tables that compare the calculated values of different components of the polarizability and hyperpolarizability tensors. For a comprehensive understanding, these theoretical values are often compared with those of known NLO materials, such as urea, to gauge their potential. However, for this compound, such specific data is not publicly available.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The strategic placement of functional groups on the 4-chloro-2-methyl-5-nitroquinoline framework allows for a variety of chemical transformations, rendering it an essential precursor in the synthesis of intricate heterocyclic structures.

Precursor for Fused Nitrogen-Containing Ring Systems (e.g., Imidazoquinolines)

4-Chloro-2-methyl-5-nitroquinolines are instrumental in the synthesis of imidazo[4,5-c]quinolines, a class of compounds with significant biological activities. The synthetic pathway typically involves the reduction of the nitro group to an amine, followed by condensation with various reagents to form the fused imidazole (B134444) ring. For instance, the reduction of 4-amino-3-nitro derivatives leads to the formation of 3,4-diaminoquinolines. researchgate.net These diamino intermediates can then be condensed with carbonyl compounds to yield the corresponding imidazo[4,5-c]quinolines. researchgate.net

A notable application is in the preparation of polyphenolic imidazo[4,5-c]quinoline derivatives, which are designed to modulate the activity of Toll-like receptor-7 (TLR-7). acs.org The synthesis commences with the nitration of a quinolin-4-ol derivative, followed by chlorination with phosphorus oxychloride (POCl₃) to introduce the chloro group at the 4-position. acs.org The subsequent displacement of this chlorine with a substituted benzylamine (B48309) sets the stage for the construction of the fused imidazole ring. acs.org

Building Block for Quinine-Derived Scaffolds and Related Structures

While direct synthesis of quinine-derived scaffolds from this compound is not extensively documented in the provided search results, its role as a versatile quinoline (B57606) building block is evident. The general reactivity of substituted quinolines allows for their incorporation into larger, more complex structures reminiscent of natural products like quinine. iipseries.org The ability to introduce various substituents onto the quinoline ring through nucleophilic substitution of the chloro group and modification of the nitro group provides a pathway to generate a wide array of quinoline derivatives that can serve as precursors for such intricate scaffolds. iipseries.org

Synthesis of Quinoline Proton Sponges

This compound and its derivatives are key starting materials in the synthesis of quinoline-based proton sponges. These compounds are characterized by two strongly basic dimethylamino groups in close proximity. The synthesis of a new quinoline proton sponge, 6-methoxy-N²,N²,N⁴,N⁴,N⁵,N⁵-hexamethylquinoline-2,4,5-triamine, was achieved starting from 4-chloro-2-methyl-5-nitroquinolines containing methoxy (B1213986) groups. researchgate.net The reaction of these precursors with dimethylamine (B145610) solution resulted in aminodehalogenation and, interestingly, nucleophilic substitution of the methoxy groups. researchgate.net Subsequent reduction of the nitro group and methylation yielded the target proton sponge. researchgate.net This demonstrates the utility of the chloro and nitro functionalities in guiding the synthesis towards these unique molecular structures.

Scaffold for Structural Diversification and Library Synthesis

The reactivity of this compound makes it an ideal scaffold for generating libraries of novel quinoline-based compounds through post-synthetic modification.

Design of Novel Quinolines via Post-Synthetic Modification

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into a core molecular scaffold. rsc.orgrsc.org The chloro group at the 4-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. mdpi.com Similarly, the nitro group can be reduced to an amine, which can then be further functionalized. researchgate.net This dual reactivity enables the systematic modification of the quinoline core, leading to the creation of libraries of compounds with diverse electronic and steric properties. For example, the reaction with various amines can lead to a series of 4-amino-2-methyl-5-nitroquinoline derivatives.

The table below illustrates potential post-synthetic modifications of the this compound scaffold.

| Starting Material | Reagent | Product |

| This compound | R-NH₂ | 4-(Alkyl/Aryl)amino-2-methyl-5-nitroquinoline |

| This compound | R-SH | 4-(Alkyl/Aryl)thio-2-methyl-5-nitroquinoline |

| This compound | NaN₃ | 4-Azido-2-methyl-5-nitroquinoline |

| 4-Amino-2-methyl-5-nitroquinoline | Acyl Chloride | 4-Acetamido-2-methyl-5-nitroquinoline |

Exploration of Structure-Reactivity Relationships in Synthetic Pathways

The systematic modification of the this compound scaffold allows for the exploration of structure-reactivity relationships. libretexts.org By varying the substituents on the quinoline ring, chemists can study how these changes influence the reactivity of the molecule in subsequent synthetic steps. For example, the electronic nature of the substituent at the 4-position can affect the rate and regioselectivity of further reactions on the quinoline ring. This systematic approach, often guided by principles like the Hammett equation for aromatic compounds, provides valuable insights into the underlying mechanisms of organic reactions and aids in the rational design of synthetic pathways. libretexts.org

Future Research Directions

Development of Green and Sustainable Synthetic Methodologies

Traditional synthetic routes to quinoline (B57606) derivatives often involve harsh conditions, such as high temperatures and the use of hazardous reagents. acs.orgtandfonline.com Future research should prioritize the development of environmentally benign and sustainable methods for the synthesis of 4-Chloro-2-methyl-5-nitroquinoline.

Key areas for investigation include:

Catalytic Approaches: The exploration of novel catalysts, including biocatalysts, metal-based catalysts (such as those based on iron, copper, or nickel), and nanocatalysts, could lead to more efficient and selective syntheses. nih.govrsc.orgnih.gov Nanocatalysts, in particular, offer advantages like high surface area and potential for recyclability, aligning with green chemistry principles. nih.gov

Alternative Solvents and Reaction Conditions: Moving away from traditional organic solvents towards greener alternatives like water, ethanol, or ionic liquids is a critical goal. tandfonline.comresearchgate.net Additionally, the use of microwave irradiation or ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption. rsc.orgtandfonline.com

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot or multicomponent reactions can improve atom economy and reduce waste by minimizing intermediate purification steps. acs.orgtandfonline.com

Alternative Nitrating Agents: Research into safer and more selective nitrating agents to replace traditional nitric acid/sulfuric acid mixtures would be beneficial. numberanalytics.comnumberanalytics.com Options like nitronium salts or dinitrogen pentoxide could offer improved control and safety profiles. numberanalytics.com

Exploration of Novel Reactivity Patterns and Cascade Reactions

The electronic properties of this compound, influenced by the electron-withdrawing nitro group and the reactive chloro substituent, suggest a rich and underexplored reactivity profile.

Future studies could focus on:

Cross-Coupling Reactions: The chloro group at the 4-position is a prime handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This would allow for the introduction of a wide array of substituents, creating a library of novel derivatives.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the quinoline ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution. Investigating reactions with various nucleophiles (O, N, S-based) could yield a diverse range of functionalized quinolines.

Cascade Reactions: Designing cascade reactions that involve multiple bond-forming events in a single operation would be a highly efficient way to build molecular complexity from the this compound scaffold.

Skeletal Rearrangements: Photocatalytic methods could be explored to induce novel skeletal rearrangements, potentially leading to the formation of entirely new heterocyclic systems, such as indole-methylquinoline hybrids. acs.org

Application of Advanced Computational Methods for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing deep mechanistic insights.

Future computational research on this compound could involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. mdpi.com This information can help predict its reactivity in various chemical transformations.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and reaction pathways of proposed synthetic routes and novel reactions, helping to optimize reaction conditions.

Prediction of Physicochemical and Pharmacological Properties: In silico tools can predict properties like absorption, distribution, metabolism, and excretion (ADME), which is crucial for the early-stage assessment of drug candidates. researchgate.net Molecular docking studies can also be used to predict the binding affinity of the compound and its derivatives with biological targets. researchgate.netnih.gov

AI and Machine Learning Models: Emerging AI-driven models can be trained on existing chemical data to predict the properties of new molecules with increasing accuracy, accelerating the discovery of compounds with desired characteristics. specialchem.com

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. numberanalytics.comresearchgate.net

Future work in this area could include:

Development of Continuous Flow Synthesis Routes: Adapting the synthesis of this compound to a continuous flow process would enable safer handling of potentially hazardous intermediates and allow for easier scale-up. researchgate.netvapourtec.comnih.gov

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. vapourtec.com This could be applied to the synthesis and subsequent functionalization of the title compound.

Automated Synthesis and Optimization: Integrating flow reactors with automated control systems and online analytics would enable high-throughput screening of reaction conditions and rapid optimization of synthetic protocols.

Investigation of the Compound as a Component in Functional Organic Materials or Catalysts

The quinoline scaffold is a key component in a variety of functional materials and catalysts. The specific substitution pattern of this compound makes it an intriguing candidate for these applications.

Future research could explore:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used in the development of OLEDs. researchgate.net The electronic properties of this compound and its derivatives could be tuned to create novel materials for lighting and display applications.

Sensors: The quinoline ring system can be functionalized to act as a fluorescent or colorimetric sensor for metal ions or other analytes. The nitro and chloro groups could play a role in modulating the electronic properties for sensing applications.

Functional Polymers and Macrocycles: The compound could be used as a monomer or building block for the synthesis of functional polymers or macrocycles with unique structural and electronic properties. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.